Structural Differentiation: Pyrazine‑2‑carboxamide vs. Furan‑3‑carboxamide Analog
The target compound incorporates a pyrazine‑2‑carboxamide terminus, whereas the commercially available close analog N‑(1‑(tetrahydrofuran‑3‑yl)‑1H‑pyrazol‑4‑yl)furan‑3‑carboxamide (CAS 1797350‑93‑6) bears a furan‑3‑carboxamide . The pyrazine ring provides two hydrogen‑bond‑accepting nitrogen atoms capable of bidentate interactions with kinase hinge regions, while the furan oxygen is a weaker hydrogen‑bond acceptor and lacks the second nitrogen [1]. No head‑to‑head biological data are available; the differentiation is based on established heterocyclic SAR principles [1].
| Evidence Dimension | Heteroaryl hydrogen‑bond acceptor count and electronic character |
|---|---|
| Target Compound Data | Pyrazine‑2‑carboxamide: 2 aromatic N atoms (pKa ~0.6 for pyrazine) [1] |
| Comparator Or Baseline | Furan‑3‑carboxamide: 1 ring O atom (no basic nitrogen) |
| Quantified Difference | No quantitative biological difference reported; structural difference is qualitative: 2 H‑bond acceptors vs. 1, with distinct π‑electron distribution [1]. |
| Conditions | Structural comparison only; no experimental binding or activity data. |
Why This Matters
Users requiring a dual‑nitrogen heteroaryl carboxamide for kinase hinge‑binding must select the pyrazine analog over the furan analog; the difference in H‑bond capacity is non‑interchangeable.
- [1] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010; Chapters 7 (Pyrazines) and 17 (Furans). View Source
